4-Methylcoumarin derivatives, including those substituted at the 7th position, belong to the coumarin class of organic compounds. Coumarins are naturally occurring benzopyrones found in various plants and exhibit a wide range of biological activities. [, , , , ] They are often investigated for their potential applications in medicine, agriculture, and materials science. [, , , , ]
4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a chromenone core structure with additional functional groups that enhance its chemical properties and potential uses.
The compound is synthesized through various methods involving modifications of 7-hydroxy-4-methylcoumarin, which serves as a precursor. The synthesis often employs reagents and conditions that facilitate the introduction of the diphenylethoxy group at the 7-position of the coumarin framework.
4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one is classified as a coumarin derivative, specifically a substituted chromenone. Coumarins are characterized by their benzopyrone structure and are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The synthesis of 4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one typically involves several key steps:
The synthesis often requires careful control of temperature and reaction time to optimize yield and purity. Thin-layer chromatography is commonly employed to monitor the progress of reactions, while spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are used to confirm product formation and structure.
The molecular structure of 4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one consists of a chromenone backbone with a methyl group at position four and a diphenylethoxy substituent at position seven.
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
Reactions are typically conducted under controlled conditions to minimize side products and achieve high selectivity for desired products. Characterization of reaction products is performed using spectroscopic methods.
The mechanism of action for 4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one involves interactions at the molecular level with biological targets. The presence of the chromenone moiety allows for potential binding to enzymes or receptors involved in various biochemical pathways.
Studies have shown that coumarin derivatives can exhibit antioxidant properties, which may contribute to their therapeutic effects. The exact mechanism often involves modulation of oxidative stress pathways or inhibition of specific enzyme activities.
The physical properties include:
Chemical properties include:
4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one has several scientific uses:
This compound exemplifies the versatility of coumarins in medicinal chemistry and their potential applications across various fields. Further research is warranted to fully explore its therapeutic potential and mechanisms of action.
Coumarin (2H-chromen-2-one), first isolated from tonka beans in 1820, has evolved from a fragrance ingredient to a privileged scaffold in drug discovery. The seminal synthesis by Perkin in 1868 established the foundation for structural diversification. By the 1940s, dicoumarol emerged as the first coumarin-based anticoagulant, directly inspiring the development of warfarin—an FDA-approved drug that underscored coumarins' clinical relevance. The 1970s–1990s marked a paradigm shift toward non-anticoagulant applications, with novobiocin (a C7-modified aminocoumarin antibiotic) highlighting coumarins' role in targeting DNA gyrase [9] [10].
Contemporary research focuses on synthetic modifications to enhance bioactivity. For example, C-4 trifluoromethylation in 4-trifluoromethyl-6,7-dihydroxycoumarin (Ki = 0.21 μM against Mcl-1) demonstrated 6-fold greater potency than unsubstituted analogs [6]. Similarly, C-7 alkynyl triazole conjugates exhibit nanomolar MAO-B inhibition (e.g., FR5, IC₅₀ = 15 nM) [3]. These advances reflect coumarins' progression from simple natural products to rationally designed therapeutics targeting cancer, infections, and neurological disorders.
Table 1: Key Milestones in Coumarin-Based Drug Development
Year | Compound | Structural Feature | Therapeutic Breakthrough |
---|---|---|---|
1941 | Dicoumarol | C4-hydroxy dimer | First anticoagulant coumarin |
1954 | Warfarin | C3-acetonyl, C4-hydroxy | FDA-approved anticoagulant |
1964 | Novobiocin | C7-aminoglycoside | DNA gyrase inhibitor antibiotic |
2019 | 4-Trifluoromethyl-6,7-dihydroxycoumarin | C4-CF₃, C6/C7-dihydroxy | Mcl-1 inhibitor (Ki = 0.21 μM) |
2021 | FR5 (C7-alkynyl) | C7-propargylamine | MAO-B inhibitor (IC₅₀ = 15 nM) |
C-4 Position: This site governs steric and electronic interactions with hydrophobic enzyme pockets. Electron-withdrawing groups (e.g., -CF₃, -CN) enhance anticancer activity by promoting hydrogen bonding with targets like Mcl-1. In nematicidal applications, 4-methyl substitution (as in 4-methyl-7-hydroxycoumarin) increased activity against Bursaphelenchus xylophilus by 40% compared to unsubstituted coumarin [2] [6]. Conversely, hydrophilic groups (e.g., -COOH) diminish bioactivity by reducing membrane permeability [6].
C-7 Position: This position projects into solvent-accessible regions, making it ideal for bulky substituents. Modifications here influence electronic delocalization and hydrogen-bonding capacity. For MAO inhibitors, C7-linked propargylamines (e.g., FR4) achieve IC₅₀ values of 18 nM due to π-stacking with FAD cofactors [3]. In antibacterial coumarins, C7-O-alkyl chains enhance penetration through Gram-positive bacterial walls, with 7-aminocoumarins showing 28 mm inhibition zones against S. aureus [8].
Hybrid C4/C7 Modifications: Dual substitutions synergize bioactivity. Platinum(IV)-coumarin conjugates with C7-hydroxyl groups (Complex 3) inhibit cyclooxygenase-2 (65.8% at 10 μM) while C4-methyl groups facilitate cellular uptake [4]. Similarly, 4-methyl-7-(oxiran-2-ylmethoxy)coumarin derivatives exhibit broad-spectrum antifungal activity due to C4 lipophilicity and C7 electrophilic reactivity [9].
Table 2: Bioactivity Comparison of C-4 vs. C-7 Coumarin Modifications
Position | Substituent | Target Activity | Potency Enhancement | Mechanistic Insight |
---|---|---|---|---|
C-4 | -CF₃ | Mcl-1 inhibition | 6-fold ↑ Ki vs. esculetin | Enhanced hydrophobic pocket binding |
C-4 | -CH₃ | Nematicidal | 40% ↑ mortality vs. unsubstituted | Improved membrane penetration |
C-7 | -O-CH₂-C≡CH | MAO-B inhibition | IC₅₀ = 18 nM (FR4) | FAD cofactor π-stacking |
C-7 | -NH₂ | Antibacterial (S. aureus) | 28 mm inhibition zone | Cell wall disruption |
C4/C7 | 4-CH₃/7-O-epoxy | Antifungal | MIC = 8 μg/mL vs. Candida spp. | Dual lipophilicity & electrophilicity |
1.3. 4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one as a Case Study for Hybrid Pharmacophore Design
Structural Architecture
This compound exemplifies hybrid pharmacophore engineering:
Table 3: Structural Components and Their Roles
Component | Role in Bioactivity | Target Relevance |
---|---|---|
4-Methylcoumarin | Enhanced lipophilicity & metabolic stability | Prolongs target engagement in cancer cells |
C7-O-ether linkage | Conformational flexibility | Optimal positioning of deoxybenzoin pharmacophore |
Deoxybenzoin (2-oxo-1,2-diphenylethyl) | Hydrogen bonding & π-stacking capabilities | Binds MAO-A/Mcl-1 allosteric sites |
Synthetic Accessibility
The compound is synthesized via:
Table 4: Synthesis Techniques Compared
Method | Conditions | Yield | Advantage |
---|---|---|---|
O-Alkylation | K₂CO₃, DMF, 80°C, 8 h | 70–85% | No transition metals |
Microwave Amination | Pd₂(dba)₃/xantphos, Cs₂CO₃, 100°C | 90% | Faster, higher regioselectivity |
Computational Insights
Docking studies predict:
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5